1H-Imidazo[4,5-B]pyridin-6-amine
Overview
Description
1H-Imidazo[4,5-B]pyridin-6-amine is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyridine ring, which contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 1H-Imidazo[4,5-B]pyridin-6-amine is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . NF-kappaB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
This compound interacts with its target, NF-kappaB, by decreasing its DNA-binding activity . It inhibits NF-kappaB-mediated transcription from the IL6 promoter and displaces RELA/p65 and associated coregulators from the promoter . It is also recruited to the NF-kappaB response element of the CCL2 and IL8 promoters and can displace CREBBP .
Biochemical Pathways
The compound influences the NF-kappaB signaling pathway . This pathway is crucial for the proper functioning of immune cells, and its dysregulation can lead to inflammatory and autoimmune diseases . By inhibiting NF-kappaB, this compound can potentially modulate these diseases .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazopyridines, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of the NF-kappaB signaling pathway . By inhibiting NF-kappaB, the compound can decrease the expression of genes involved in inflammation and immune response .
Preparation Methods
The synthesis of 1H-Imidazo[4,5-B]pyridin-6-amine typically involves the construction of the imidazole ring from readily available 2,3-diaminopyridines. One common method includes the use of formaldehyde as the carbonyl component, leading to the formation of an unsubstituted imidazole ring. . Industrial production methods often rely on scalable synthetic routes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
1H-Imidazo[4,5-B]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles to form substituted products.
Cyclization: Intramolecular cyclization reactions can be used to form fused ring systems, enhancing the compound’s structural complexity.
Scientific Research Applications
1H-Imidazo[4,5-B]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug discovery and development.
Comparison with Similar Compounds
1H-Imidazo[4,5-B]pyridin-6-amine is often compared with other imidazopyridine derivatives, such as:
Rimegepant: Used for the treatment of migraines.
Telcagepant: An investigational drug for migraines.
Ralimetinib: Investigated for cancer and Proteus syndrome.
Miransertib: Investigated for Proteus syndrome.
These compounds share a similar core structure but differ in their substituents and specific biological activities, highlighting the versatility and potential of the imidazopyridine scaffold in medicinal chemistry.
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFKCHQBIAIHMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631008 | |
Record name | 1H-Imidazo[4,5-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329946-99-8 | |
Record name | 1H-Imidazo[4,5-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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